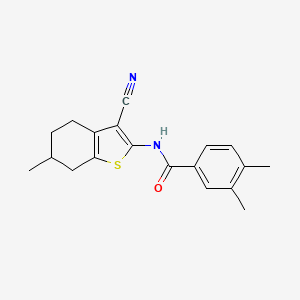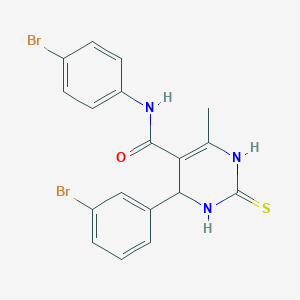![molecular formula C18H19ClO3 B5156657 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B5156657.png)
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde, also known as CEPPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzaldehyde family and has a molecular weight of 345.83 g/mol. The purpose of
Wirkmechanismus
The mechanism of action of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde may induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde can inhibit the expression of certain genes involved in cancer cell growth and proliferation, as well as reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been shown to modulate the activity of certain signaling pathways involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is stable and can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one limitation of using 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. One area of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde and identify potential targets for its therapeutic use. Finally, studies are needed to assess the efficacy of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde in animal models and clinical trials to determine its potential as a cancer treatment.
Synthesemethoden
The synthesis of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde involves several steps, including the reaction of 4-ethylphenol with epichlorohydrin to form 3-(4-ethylphenoxy)propyl chloride. This intermediate is then reacted with 5-chloro-2-hydroxybenzaldehyde to form 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. The yield of this reaction is typically around 50%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has anticancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-2-14-4-7-17(8-5-14)21-10-3-11-22-18-9-6-16(19)12-15(18)13-20/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYNBKJLWMEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)
![3-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5156586.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5156594.png)
![5-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5156607.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5156612.png)
![4-[(2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5156616.png)

![3-(2,4-dichlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156639.png)
![N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2-(2-naphthyloxy)acetamide]](/img/structure/B5156647.png)
![4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5156666.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)
